5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Its structure incorporates a furan ring, a bromine substituent, and a tetrazole moiety, which are known for their diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methodologies that typically involve the introduction of bromine and the formation of the tetrazole ring. While specific industrial production methods are not widely documented, laboratory synthesis is well-established in the literature.
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is classified as:
The synthesis of 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide typically involves multiple steps. Common methods include:
The synthesis may follow these general steps:
The molecular formula for 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide is , with a molecular weight of approximately 334.13 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | 5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide |
| InChI | InChI=1S/C12H8BrN5O2/c13-11... |
| InChI Key | NWHMXHFMUOAFTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The compound exhibits characteristics typical of organic solids, including:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specifically documented |
| Solubility | Soluble in polar solvents like DMF or DMSO |
5-bromo-N-(2-methyl-2H-tetrazol-5-yl)furan-2-carboxamide has several scientific applications:
This compound represents a significant interest in research due to its versatile applications and potential therapeutic benefits.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8